

Spectroscopic Data for Acryloyl Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Acryloyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **acryloyl chloride**. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **acryloyl chloride**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Acryloyl Chloride**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
6.51	Doublet of Doublets	trans J = 17.2, gem J = 1.2	Ha
6.13	Doublet of Doublets	cis J = 10.4, trans J = 17.2	Hc
5.86	Doublet of Doublets	cis J = 10.4, gem J = 1.2	Hb

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Acryloyl Chloride**

Chemical Shift (δ) (ppm)	Assignment
166.0	C=O (Carbonyl)
137.4	=CH ₂
131.2	=CH-

Solvent: CDCl₃[\[1\]](#)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Acryloyl Chloride**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~1770	C=O Stretch (Acid Chloride)	Strong
~1620	C=C Stretch	Medium
~3050	=C-H Stretch	Medium
~960	=C-H Bend (trans)	Strong

Sample Phase: Neat (Liquid Film)

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of **acryloyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Approximately 10-20 mg of **acryloyl chloride** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is then filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final height of the solution in the NMR tube should be approximately 4-5 cm.
- The NMR tube is capped securely to prevent evaporation of the solvent and sample.

2.1.2. Data Acquisition

- The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The magnetic field is locked onto the deuterium signal of the CDCl_3 solvent.
- The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.
- For ^1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural

abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Neat Liquid Film)

2.2.1. Sample Preparation

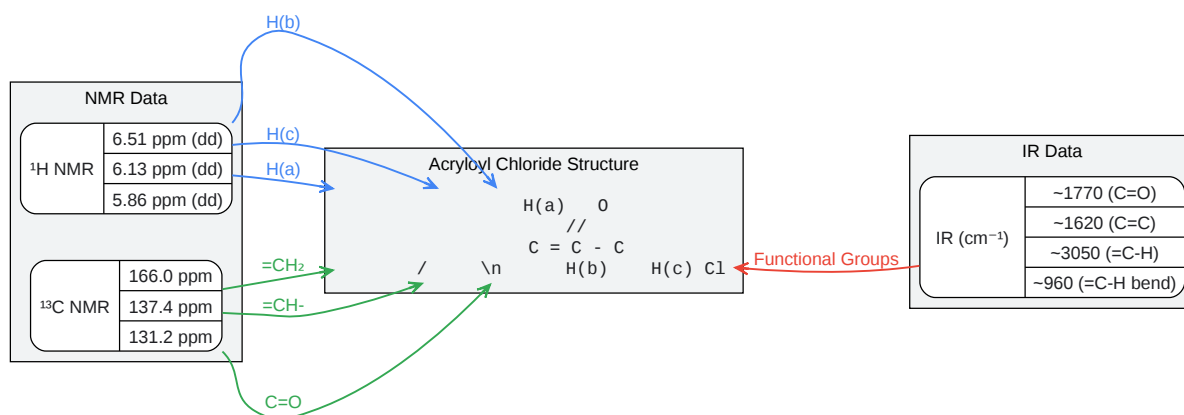
- Two clean, dry, and polished salt plates (e.g., NaCl or KBr) are obtained from a desiccator.
- A single drop of **acryloyl chloride** is placed onto the center of one salt plate using a Pasteur pipette.
- The second salt plate is carefully placed on top of the first, creating a thin, uniform liquid film of the sample between the two plates. The plates are gently pressed together to ensure there are no air bubbles.

2.2.2. Data Acquisition

- A background spectrum of the empty spectrometer is collected to account for atmospheric water and carbon dioxide.
- The "sandwiched" salt plates containing the **acryloyl chloride** sample are placed in the sample holder of the FT-IR spectrometer.
- The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$).
- After data collection, the salt plates are immediately cleaned with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and returned to the desiccator to prevent damage from atmospheric moisture.

Visualization

The following diagram illustrates the correlation between the spectroscopic data and the chemical structure of **acryloyl chloride**.



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References

- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
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